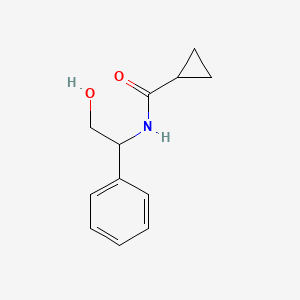

N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide

Description

N-(2-Hydroxy-1-phenylethyl)cyclopropanecarboxamide (CAS: 127103-94-0) is a cyclopropane derivative characterized by a carboxamide group linked to a cyclopropane ring and a chiral 2-hydroxy-1-phenylethyl substituent. The compound exhibits stereochemical complexity, with the (1R)-2-hydroxy-1-phenylethyl group and (1S)-configured cyclopropane ring contributing to its structural uniqueness . Cyclopropane derivatives are widely studied for their strained ring systems, which confer reactivity and biological relevance.

Properties

IUPAC Name |

N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-8-11(9-4-2-1-3-5-9)13-12(15)10-6-7-10/h1-5,10-11,14H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRJGMHMGUJVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide typically begins with commercially available starting materials such as cyclopropanecarboxylic acid and 2-hydroxy-1-phenylethylamine.

Amide Formation: The carboxylic acid group of cyclopropanecarboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-hydroxy-1-phenylethylamine to form the desired amide bond.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis

Compounds with amide bonds, like N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide, are susceptible to hydrolysis. This reaction involves the cleavage of the amide bond, typically in the presence of water and a catalyst such as an acid or base.

Reaction:

Oxidation

The aromatic ring in the phenylethyl moiety can undergo oxidation, potentially leading to the formation of phenolic derivatives. This reaction is common in compounds with aromatic rings and can be catalyzed by various oxidizing agents.

Reaction:

N-Dealkylation

Similar to other amide-containing compounds, N-dealkylation could occur, especially under metabolic conditions. This process involves the removal of the alkyl group attached to the nitrogen atom.

Reaction:

Metabolic Transformations

In biological systems, compounds like this compound may undergo various metabolic transformations. These include hydroxylation, glucuronidation, and N-dealkylation, similar to those observed in fentanyl analogs .

| Metabolic Transformation | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or the cyclopropane ring. |

| Glucuronidation | Conjugation with glucuronic acid to increase solubility for excretion. |

| N-Dealkylation | Removal of the alkyl group attached to the nitrogen atom. |

Scientific Research Applications

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide has several significant applications:

Medicinal Chemistry

- Pharmacophore Development : The compound is investigated for its ability to interact with biological targets, making it a candidate for drug design.

- Anticonvulsant Activity : Research indicates that the compound exhibits anticonvulsant properties, with studies showing effective seizure control in animal models.

Organic Synthesis

- Building Block : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and natural products.

Biological Studies

- Receptor Interaction : The compound is used to explore its interactions with neurotransmitter systems, particularly focusing on GABAergic activity.

Industrial Applications

- Specialty Chemicals : Its unique structure allows exploration for applications in producing specialty chemicals and materials.

GABAergic System Modulation

Research suggests that this compound may enhance GABAergic signaling by:

- Inhibiting GABA-T (GABA-α-oxoglutarate aminotransferase), which is involved in GABA metabolism.

- Activating glutamate decarboxylase (GAD), promoting GABA synthesis.

The compound has been studied for its potential biological activities:

Anticonvulsant Activity

A study evaluating various amide derivatives indicated significant anticonvulsant effects for this compound. The following table summarizes the findings:

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| This compound | 22.0 | >27.5 |

| Valproate | - | Reference |

These results suggest that the compound exhibits lower toxicity compared to standard anticonvulsants while maintaining efficacy against seizures induced by various agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticonvulsant Efficacy : A study demonstrated the compound's effectiveness in reducing seizure frequency in animal models.

- GABAergic Modulation : Investigations into its role in enhancing GABA levels suggest potential therapeutic applications in treating epilepsy and anxiety disorders.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural and physicochemical properties of N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide with related cyclopropanecarboxamides:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in the target compound may enhance solubility in polar solvents compared to non-polar analogs like N,N-diethyl derivatives .

- Melting Points : Crystalline analogs (e.g., N,N-dimethyl derivative, mp 151°C) exhibit higher thermal stability than oily derivatives, correlating with intermolecular interactions .

Biological Activity

N-(2-hydroxy-1-phenylethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO\

- Molecular Weight : 205.25 g/mol

This compound features a cyclopropane ring attached to a carboxamide group and a hydroxylated phenethyl moiety, which influences its biological interactions.

Research indicates that this compound may exhibit various biological activities, primarily through modulation of neurotransmitter systems. Notably, it has been studied for its effects on the GABAergic system:

- GABA-A Receptor Modulation : The compound has shown potential in inhibiting GABA-α-oxoglutarate aminotransferase (GABA-T), which is involved in the metabolism of GABA, thus enhancing GABAergic signaling .

- Glutamate Decarboxylase Activation : It activates glutamate decarboxylase (GAD), further promoting GABA synthesis and potentially offering anticonvulsant properties .

Anticonvulsant Activity

A study evaluating a series of amide derivatives, including this compound, demonstrated significant anticonvulsant activity. The following table summarizes the findings:

| Compound | ED (mg/kg) | Protective Index |

|---|---|---|

| This compound | 22.0 | >27.5 |

| Valproate | - | Reference |

These results indicate that this compound exhibits lower toxicity compared to standard anticonvulsants like valproate while maintaining efficacy against seizure models induced by various agents.

Opioid-like Activity

There is evidence suggesting that modifications to the structure of cyclopropanecarboxamides can retain opioid-like activity. Research on related compounds has shown that structural analogs can interact with μ-opioid receptors, indicating potential analgesic properties . The implications for pain management warrant further investigation into this compound's efficacy in this area.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications in therapeutic settings:

- Anticonvulsant Efficacy : A study by Ibrahim et al. demonstrated that derivatives similar to this compound possess significant anticonvulsant effects with minimal lethality, suggesting a favorable safety profile for potential clinical applications .

- Metabolic Pathways : The metabolic pathways of similar compounds have been elucidated, revealing that biotransformation occurs primarily via hepatic enzymes such as CYP3A4, which may influence the pharmacokinetics and overall efficacy of these compounds .

- Structural Activity Relationship (SAR) : Investigations into the SAR of cyclopropanecarboxamides have highlighted how specific modifications can enhance or diminish biological activity, providing insights into optimizing lead compounds for therapeutic use .

Q & A

Q. How to validate the stability of cyclopropanecarboxamides under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.